molecular formula C19H24N2O2 B2734460 N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine CAS No. 361368-37-8

N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine

Cat. No.: B2734460
CAS No.: 361368-37-8
M. Wt: 312.413
InChI Key: NCRQQAJAESRBPY-UHFFFAOYSA-N
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Description

“N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine” is a complex organic compound. It contains a tetrahydroisoquinoline core, which is a type of isoquinoline alkaloid . Isoquinoline alkaloids are widely distributed in nature and have diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . A specific synthesis method for (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described, which involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Chemical Reactions Analysis

The compound can be involved in various organic reactions. For instance, the Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .

Scientific Research Applications

Synthesis and Derivation

Several studies have focused on the synthesis and derivation of compounds related to N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine. For instance, a method for synthesizing tetrahydroisoquinolines, including structures similar to the compound , by reacting dimethylaminomethyleneisobenzofuranones with alkoxyphenylethylamines in acidic conditions has been reported (Clarke et al., 1983). Furthermore, the preparation of bis(tetrahydroisoquinoline) derivatives of undecane for cytotoxicity and antimicrobial activity has been demonstrated (Terent′eva et al., 2017).

Pharmacological Applications

Research into the pharmacological applications of tetrahydroisoquinoline derivatives has shown promising results. For example, certain derivatives have been evaluated for their local anesthetic activity, acute toxicity, and structure–toxicity relationships, showing high local anesthetic activity on rabbit eyes and suggesting potential as non-narcotic analgesics (Azamatov et al., 2023). Analgesic and anti-inflammatory effects of specific tetrahydroisoquinoline derivatives have also been documented, providing evidence of their effectiveness in reducing inflammation and pain (Rakhmanova et al., 2022).

Alkaloid Synthesis and Activity

The compound and its analogs have been part of studies on the synthesis of various alkaloids. For instance, the synthesis of novel tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors using click chemistry methods highlights the potential of these compounds in the treatment of neurological disorders (Ming, 2011). Additionally, the synthesis of anabaseine and anabasine derivatives from 3,4-dimethoxyphenethylamine through structural modifications points to their use as possible nicotinic agonists (Sobarzo-Sánchez et al., 2007).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the diverse activities of similar compounds .

Properties

IUPAC Name

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-21(2)15-7-5-13(6-8-15)19-16-12-18(23-4)17(22-3)11-14(16)9-10-20-19/h5-8,11-12,19-20H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRQQAJAESRBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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